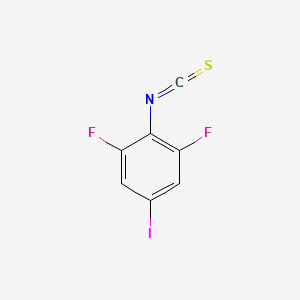
2,6-Difluoro-4-iodophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the functional group -N=C=S. The presence of fluorine and iodine atoms in the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-iodophenyl Isothiocyanate can be synthesized from its corresponding amine, 2,6-difluoro-4-iodoaniline. The synthetic process involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
The industrial production of isothiocyanates typically involves similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product. The process is designed to be economical and suitable for scale-up activities .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-4-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thioureas.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thioureas, thioamides, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-iodophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenyl Isothiocyanate: Similar in structure but lacks the iodine atom.
2,4-Difluorophenyl Isothiocyanate: Similar but with different fluorine substitution pattern.
2-Iodophenyl Isothiocyanate: Similar but lacks the fluorine atoms .
Uniqueness
The presence of both fluorine and iodine atoms in 2,6-Difluoro-4-iodophenyl Isothiocyanate makes it unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H2F2INS |
|---|---|
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
1,3-difluoro-5-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI-Schlüssel |
GJKFZLDSYPCRDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















